4-氯苯基-4-苯基-1,2,3-噻二唑-5-基砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

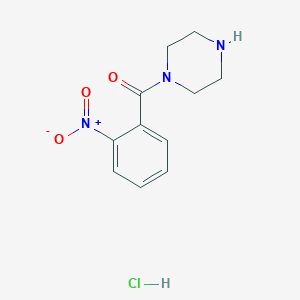

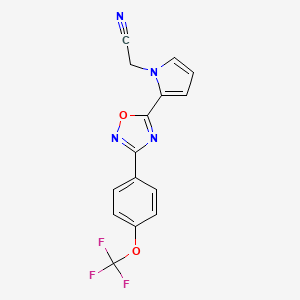

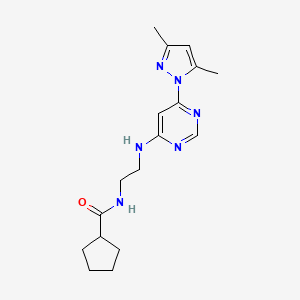

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound. It is also referred to as sulphenone . The molecular formula is C12H9ClO2S .

Synthesis Analysis

The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded the intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the final compounds .Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can be confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis

This compound participates in palladium-catalyzed amidation reaction in the presence of low CO pressures and an iodide salt .科学研究应用

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been explored for its antiviral potential. Specifically, compounds 7b and 7i demonstrated activity against tobacco mosaic virus (TMV) . This finding suggests that this compound class could be further investigated for antiviral drug development.

Polymer Chemistry

4-Chlorophenyl phenyl sulfone, a related compound, participates in palladium-catalyzed amidation reactions. It has been employed in polyetherification reactions involving 4,4’-dihalodiphenyl sulfones . This highlights its relevance in polymer synthesis and modification.

Biological Signaling Pathways

Theoretical studies have explored the potential of 2-phenyl-1,3,4-thiadiazole derivatives in inhibiting SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) activity within complex biological systems . Investigating its impact on signaling pathways could yield valuable insights.

Plant Hormones and Growth Regulation

Indole derivatives, including those with 1,3,4-thiadiazole moieties, play essential roles in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding the broader context of indole derivatives can inform research on plant growth and development .

Medicinal Chemistry

Given the diverse biological activities associated with sulfonamide derivatives, further exploration of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides could lead to novel drug candidates. Researchers might investigate their potential as antifungal, antibacterial, or anticonvulsant agents .

Materials Science

The synthesis and characterization of novel valine-derived compounds containing a 4-(4-chlorophenyl)sulfonylphenyl moiety have been reported. These compounds exhibit interesting physicochemical properties and biological activity . Exploring their applications in materials science could yield innovative materials or coatings.

未来方向

Future research could focus on further understanding the synthesis, properties, and potential applications of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone. This includes exploring its potential use in medical and pharmaceutical applications, given the biological activity of similar compounds .

属性

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENHMPXIORHGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)

![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)

![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)

![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)